[6,6]-Phenyl-C71-butyric Acid Methyl Ester

Catalog No.
S3317707
CAS No.
609771-63-3
M.F
C82H14O2
M. Wt
1031.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6,6]-Phenyl-C71-butyric Acid Methyl Ester

CAS Number

609771-63-3

Product Name

[6,6]-Phenyl-C71-butyric Acid Methyl Ester

Molecular Formula

C82H14O2

Molecular Weight

1031.0 g/mol

InChI

InChI=1S/C82H14O2/c1-84-11(83)8-5-9-80(10-6-3-2-4-7-10)81-76-68-60-50-40-33-24-18-12-13-15-17-16-14(12)20-27-22(16)31-32-23(17)28-21(15)30-26(19(13)24)35-41(33)51(50)61-55-45(35)37(30)47-39(28)49-43(32)53-52-42(31)48-38(27)46-36-29(20)25(18)34(40)44(36)54(60)64-58(46)66-56(48)62(52)70-71-63(53)57(49)67-59(47)65(55)73(77(81)69(61)68)75(67)79(71)82(80,81)78(70)74(66)72(64)76/h2-4,6-7H,5,8-9H2,1H3

InChI Key

AZSFNTBGCTUQFX-UHFFFAOYSA-N

SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C1=CC=CC=C1

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C1=CC=CC=C1

[6,6]-Phenyl-C71-Butyric Acid Methyl Ester in Organic Solar Cells

[6,6]-Phenyl-C71-Butyric Acid Methyl Ester, also known as-Phenyl-C71-butyrate or PCBM, is a well-established n-type organic semiconductor material widely employed in organic solar cells (OSCs) [, ]. Its function within OSCs is to accept electrons generated from the light-absorbing component, typically a p-type organic material, and facilitate their transport to the device's electrode [].

The significant appeal of PCBM in OSCs stems from several key properties:

  • Efficient electron acceptor: PCBM possesses suitable energy levels that enable efficient electron transfer from the donor material, promoting efficient charge separation within the device [, ].
  • High electron mobility: The molecule's structure allows for efficient electron transport within the film, ensuring collected charges reach the electrode effectively [].
  • Compatible processing: PCBM offers good compatibility with various processing techniques used in OSC fabrication, such as spin-coating and solution processing, facilitating device manufacturing [].

These properties have contributed to PCBM becoming a standard electron acceptor material in OSC research, serving as a benchmark for the development of novel materials.

[6,6]-Phenyl-C71-Butyric Acid Methyl Ester in Organic Field-Effect Transistors (OFETs)

Beyond OSCs,-Phenyl-C71-Butyric Acid Methyl Ester also finds applications in organic field-effect transistors (OFETs) []. OFETs are fundamental components in organic electronics, functioning as switches or amplifiers for electronic signals.

In OFETs, PCBM can function as an electron transport layer (ETL). The ETL plays a crucial role in extracting charges from the channel, the region where current conduction occurs, and efficiently injecting them into the drain electrode [].

The use of PCBM as an ETL in OFETs offers advantages such as:

  • Tunable electronic properties: The energetic levels of PCBM can be modified through chemical functionalization, allowing for tailoring the material's properties to match those of the channel material for optimal performance [].
  • Good film-forming properties: PCBM forms well-ordered films, essential for efficient charge transport within the device [].

[6,6]-Phenyl-C71-butyric Acid Methyl Ester is a fullerene derivative characterized by its unique structure that includes a phenyl group and a butyric acid moiety attached to a C71 fullerene core. This compound is known for its electron-accepting properties, making it a valuable material in organic solar cells. Its structure enhances solubility and compatibility with various organic materials used in photovoltaic applications.

In organic photovoltaics, PCBM plays a critical role as an electron acceptor material. When a photon strikes a conjugated polymer (donor material) in the OPV device, an exciton (bound electron-hole pair) is generated. The exciton separates at the donor-acceptor interface, and the electron is transferred from the excited donor to the lowest unoccupied molecular orbital (LUMO) of PCBM. This charge separation allows for efficient conversion of light energy into electrical current [].

PCBM is generally considered to have low to moderate toxicity []. However, it's recommended to handle it with care following standard laboratory safety protocols to avoid inhalation, ingestion, or skin contact.

The chemical reactivity of [6,6]-Phenyl-C71-butyric Acid Methyl Ester primarily involves its role as an electron acceptor in organic photovoltaic systems. It participates in charge transfer processes when combined with electron donors like conjugated polymers. The compound undergoes various reactions including:

  • Electrophilic addition: The double bonds in the fullerene structure can react with nucleophiles.
  • Photoinduced electron transfer: Upon exposure to light, it facilitates the transfer of electrons from donor materials.

Research indicates that fullerene derivatives, including [6,6]-Phenyl-C71-butyric Acid Methyl Ester, exhibit various biological activities. These include:

  • Antioxidant properties: The compound can scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anticancer activity: Some studies suggest that fullerene derivatives may inhibit cancer cell proliferation through mechanisms related to apoptosis induction and modulation of signaling pathways .

The synthesis of [6,6]-Phenyl-C71-butyric Acid Methyl Ester typically involves:

  • Fullerene functionalization: This can be achieved through reactions such as Diels-Alder cycloaddition or nucleophilic substitution.
  • Esterification: The butyric acid moiety is introduced via esterification reactions with methanol or other alcohols.

A common synthetic route includes the reaction of C71 fullerene with phenylbutyric acid under acidic conditions to yield the ester product.

[6,6]-Phenyl-C71-butyric Acid Methyl EsterC71Strong electron acceptorOrganic photovoltaics[6,6]-Phenyl-C60-butyric Acid Methyl EsterC60Moderate electron acceptorOrganic photovoltaicsC70 derivativesC70Varies; generally good acceptorsOrganic photovoltaicsPerylene diimidesN/AExcellent charge transportOrganic photovoltaics & OLEDs

Studies on the interactions of [6,6]-Phenyl-C71-butyric Acid Methyl Ester with various polymers and small molecules have shown that it forms stable complexes that enhance charge transport properties. These interactions are crucial for optimizing the performance of organic electronic devices. Techniques such as spectroscopy and microscopy are often employed to analyze these interactions at the molecular level.

Several compounds share structural or functional similarities with [6,6]-Phenyl-C71-butyric Acid Methyl Ester. These include:

  • [6,6]-Phenyl-C60-butyric Acid Methyl Ester: A smaller fullerene derivative that also serves as an electron acceptor but has different electronic properties due to the smaller C60 core.
  • C70 derivatives: Compounds like C70-butyric acid methyl ester exhibit similar applications but may differ in solubility and electronic characteristics.
  • Perylene diimides: These compounds serve as alternative electron acceptors in organic photovoltaics but have distinct chemical structures and properties.

Comparison Table

CompoundFullerene CoreProperties

Chemical Synthesis Pathways for Fullerene Derivative Optimization

The synthesis of PC71BM requires strategic modification of the C70 fullerene cage through cycloaddition reactions that preserve the electronic structure while introducing solubilizing groups. The sulfur ylide-mediated pathway has become the gold standard, achieving 98% regioselectivity for the α-isomer through controlled nucleophilic attack on the fullerene π-system. This method employs sterically hindered sulfonium salts (e.g., methyl triphenylphosphonium bromide) in o-dichlorobenzene at 0°C, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, yielding 51% isolated product on gram scales.

Alternative photochemical routes utilize fullerene radical anions generated under 450 nm irradiation, enabling methanofullerene formation without strong reducing agents. This approach shows particular promise for creating asymmetric derivatives, as demonstrated by the synthesis of trifluoromethyl-PC71BM with 89% conversion efficiency. Comparative analysis of synthesis methods reveals critical trade-offs:

Synthesis MethodYield (%)Purity (HPLC)Isomer ControlScalability
Sulfur Ylide51>98α-selectivityMulti-gram
Photochemical6795MixedLab-scale
Thermal3890NoneBatch

The thermal method, involving 5-methoxyindene precursors in 1,2,4-trichlorobenzene at 185°C for 8 hours, produces derivatives with superior electron mobility (0.015 cm²/Vs vs. 0.008 cm²/Vs for PC71BM). However, its lower yield and limited isomer control have hindered widespread adoption.

Functionalization Techniques for Enhanced Solubility and Processability

Solubility optimization remains critical for solution-processed devices, with PC71BM's native solubility in chlorobenzene (18 mg/mL) being insufficient for roll-to-roll manufacturing. Alkoxyindene functionalization through [4+2] cycloaddition increases solubility to 42 mg/mL in toluene while maintaining electron mobility above 0.012 cm²/Vs. The introduction of electron-donating methoxy groups creates dipole interactions that improve dispersion in non-polar solvents without altering the LUMO level (-3.8 eV).

Recent work demonstrates that fluorinated aryl groups enhance both solubility and interfacial compatibility with donor polymers. The synthesis of pentafluorophenyl-PC71BM via Rh-catalyzed arylation achieves 97% functionalization efficiency, yielding derivatives with:

  • 2.3× increased solubility in o-xylene
  • 15% reduction in phase separation domain size
  • 0.32 eV surface energy mismatch with PTB7-Th donor polymer

Critical processability parameters for functionalized derivatives:

Functional GroupSolubility (mg/mL)Contact Angle (°)Viscosity (cP)
Native PC71BM18784.2
Methoxyindene42643.1
Fluorophenyl39713.8

Dendritic and Polymer Composite Formulations

The integration of PC71BM into dendritic architectures addresses charge recombination losses through spatial confinement of electron transport pathways. Star-shaped poly(benzodithiophene-co-thienopyrrolodione) matrices with PC71BM cores demonstrate 94% exciton dissociation efficiency at donor-acceptor interfaces. These systems exhibit remarkable thermal stability, retaining 91% initial PCE after 500 hours at 85°C, compared to 67% for bilayer devices.

Core-shell nanoparticles represent another breakthrough, with P3HT/PC71BM composites showing 3× increased charge carrier lifetime (τ = 2.7 ns) versus blended films. The nanoprecipitation method produces 80-120 nm particles with:

  • 0.51 eV HOMO-LUMO offset
  • 18% photoluminescence quenching efficiency
  • 2.1× hole mobility enhancement

Dielectric spectroscopy reveals that imine-PC71BM composites (e.g., SC3/PC71BM) reduce trap density by 38% through dipole-dipole interactions, as evidenced by:

  • 0.12 eV reduction in activation energy for charge transport
  • 2.7× increase in DC conductivity at 1 MHz
  • 15% improvement in mechanical flexibility (ε = 8.2% vs. 5.7% for pristine PC71BM)

Bulk Heterojunction Solar Cells: PCDTBT:PC71BM Systems

PC71BM’s high electron affinity (3.7 eV) and broad visible-light absorption profile make it an ideal acceptor material when blended with the low-bandgap donor polymer PCDTBT. Neutron reflectivity studies reveal that molecular weight (Mw) of PCDTBT critically influences vertical stratification in spin-coated PCDTBT:PC71BM (1:4 wt%) films. Higher Mw fractions (M_n = 25.5 kDa) create a 12 nm PCDTBT-enriched layer at the poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) interface, enhancing hole collection while maintaining bulk heterojunction morphology [3] [6]. This interfacial optimization contributes to champion power conversion efficiencies (PCE) of 6.15% under AM1.5G illumination [6].

Molecular Weight Optimization

Fractionation of PCDTBT into discrete M_w ranges demonstrates clear performance thresholds:

M_n (kDa)PCE Range (%)Vertical Stratification Depth (nm)
15.04.8–5.28.2 ± 0.5
25.55.9–6.211.7 ± 0.7
34.93.5–3.914.1 ± 1.2

Data adapted from neutron reflectivity and current density-voltage characterization [6]. The 25.5 kDa fraction achieves optimal balance between interfacial enrichment (reducing charge recombination) and bulk percolation pathways.

Stability Enhancements

Outdoor operational stability studies of glass-encapsulated PCDTBT:PC71BM devices show two-phase degradation: an initial 450-hour burn-in period with 18% PCE loss, followed by linear degradation yielding T80 lifetimes (time to 80% initial PCE) of 6,200 hours [4]. Accelerated aging at 85°C/85% RH reduces T80 to 1,100 hours, highlighting moisture ingress through edge seals as the primary failure mechanism rather than intrinsic material decomposition [4].

Photomultiplication Phenomena in P3HT:PC71BM Photodetectors

At ultralow PC71BM concentrations (1 wt%), P3HT:PC71BM blends exhibit extraordinary external quantum efficiency (EQE) amplification up to 16,700% under −20 V bias [7]. This photomultiplication effect stems from trap-mediated charge injection dynamics:

  • Trap Formation: PC71BM aggregates form deep electron traps (0.8–1.2 eV below LUMO) at the aluminum cathode interface
  • Field Redistribution: Trapped electrons create local electric fields exceeding 10^6 V/cm at the Al/active layer interface
  • Hole Injection: Enhanced fields enable Fowler-Nordheim tunneling of holes from aluminum into P3HT HOMO levels

Transient photocurrent measurements reveal response times <100 μs at 650 nm illumination, with gain-bandwidth products reaching 10^5 Hz [7]. The EQE spectrum shows broadband response from 400–650 nm, peaking at 550 nm (P3HT absorption maximum) with 16,700% EQE at −20 V bias [7].

Semi-Transparent Photovoltaic Systems with Dielectric Encapsulation

Recent advances in dielectric/metal/dielectric (DMD) transparent electrodes enable bifacial PC71BM-based devices. A MoO3(10 nm)/Ag(15 nm)/WO3(40 nm) stack deposited on PTB7:PC71BM achieves:

ParameterTop IlluminationBottom IlluminationBifaciality Factor
PCE (%)3.673.930.94
AVT (400–700 nm, %)47.1447.141.00
CRI86.286.21.00

Data from current-voltage and spectrophotometric analysis [8]. The WO3 layer simultaneously functions as an optical spacer (enhancing absorption in the PTB7:PC71BM layer) and moisture barrier, maintaining 95% initial PCE after 500 hours in ambient conditions [8].

Optical Engineering Strategies

Transfer matrix modeling optimizes DMD structures for specific applications:

  • High Transparency: 48.75% AVT (theoretical) vs. 47.14% measured
  • Color Accuracy: CRI 93.1 (theoretical) vs. 86.2 measured
  • Bifacial Matching: <5% PCE variation between top/bottom illumination

These architectures demonstrate PC71BM’s versatility in balancing optoelectronic performance with aesthetic requirements for building-integrated photovoltaics [8].

Enhanced Photovoltaic Performance Through Small-Molecule Integration

The incorporation of small-molecule donors into [1] [1]-Phenyl-C71-butyric Acid Methyl Ester-based binary systems has emerged as a highly effective strategy for optimizing device performance in organic photovoltaic cells [1]. Ternary blend architectures enable complementary light absorption, enhanced charge transport pathways, and improved morphological control compared to conventional binary donor-acceptor systems [2] [3]. The strategic addition of small-molecule donors to polymer: [1] [1]-Phenyl-C71-butyric Acid Methyl Ester host blends has demonstrated significant improvements in power conversion efficiency, with enhancements reaching up to 30% over binary counterparts [2].

Small-molecule donors such as 2-[4-(N-butyl-N-phenylamino)-2,6-dihydroxyphenyl]-4-[(4-(N-butyl-N-phenylamino)-2,6-dihydroxyphenyl)-2,5-dien-1-ylidene]-3-oxocyclobut-1-en-1-olate have been successfully incorporated into poly[[9-(1-octylnonyl)-9H-carbazole-2,7-diyl]-2,5-thiophenediyl-2,1,3-benzothiadiazole-4,7-diyl-2,5-thiophenediyl]: [1] [1]-Phenyl-C71-butyric Acid Methyl Ester blends, resulting in broadened absorption spectra from 300 nanometers to 750 nanometers [2]. This spectral enhancement directly contributes to increased short-circuit current density through improved photon harvesting capabilities [2].

Förster Resonance Energy Transfer Mechanisms

Förster resonance energy transfer processes between donor components and [1] [1]-Phenyl-C71-butyric Acid Methyl Ester systems contribute significantly to the enhanced performance observed in ternary configurations [2]. The energy transfer mechanism facilitates efficient exciton utilization by enabling energy migration from high-energy absorbing components to lower-energy accepting species within the blend [2]. This process is particularly effective when small-molecule donors possess complementary absorption profiles relative to the primary donor polymer [2].

Performance Enhancement Data for Ternary Systems

System ConfigurationPower Conversion Efficiency (%)Short-Circuit Current (mA/cm²)Fill Factor (%)Open-Circuit Voltage (V)Reference
Binary Host System4.9213.266.80.558 [2]
Ternary with 10 wt% Small Molecule6.3915.169.40.610 [2]
All-Small-Molecule Ternary (Alloy-like)8.4814.668.20.851 [1]
All-Small-Molecule Ternary (Cascade)10.2616.871.40.855 [1]
Optimized Ternary with Liquid Crystal11.4016.973.20.921 [4]

Cascade versus Alloy-Like Blend Architectures

The transformation from alloy-like to cascade blended structures represents a critical advancement in ternary system design [1]. Cascade architectures exhibit superior charge transfer and reduced recombination processes compared to alloy-like configurations [1]. In cascade systems, the third component preferentially locates at donor-acceptor interfaces, creating beneficial energy level gradients that facilitate charge separation [1]. This interfacial positioning results from thermal and solvent vapor annealing processes that promote selective migration of compatible molecular components [1].

Interfacial Engineering for Improved Charge Carrier Transport

Surface Modification Strategies

Interfacial engineering approaches for [1] [1]-Phenyl-C71-butyric Acid Methyl Ester-based devices focus on optimizing charge extraction and transport through strategic modification of electrode-active layer interfaces [5] [6]. The implementation of conjugated interfacial modification polymers such as poly[(9,9-bis(3′-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] enables effective electron extraction while simplifying device fabrication processes [6]. These interfacial layers spontaneously organize through vertical delamination processes, creating optimized energy level alignment at the cathode interface [6].

Dry-Stamping Transfer Techniques

Advanced dry-stamping transfer methodologies have been developed for depositing [1] [1]-Phenyl-C71-butyric Acid Methyl Ester charge transport layers onto perovskite surfaces [5]. This approach utilizes polyurethane acrylate substrates modified with 2-hydroxyethyl methacrylate to achieve reproducible transfer characteristics [5]. The dry-transfer process preserves the crystallinity of underlying perovskite layers while enhancing electron transport layer coverage [5]. Devices fabricated using dry-stamping transfer exhibit enhanced short-circuit current density of 21.65 milliamperes per square centimeter and power conversion efficiency of 15.46% [5].

Quantum Dot Interlayer Enhancement

Lead sulfide quantum dots incorporated as ultrathin interlayers in [1] [1]-Phenyl-C71-butyric Acid Methyl Ester-based bulk heterojunction systems demonstrate significant improvements in charge carrier transport [7]. The quantum dots preferentially accumulate at the top surface of active layers, forming interlayers that enhance carrier transport capacity and exciton dissociation efficiency [7]. Optimal quantum dot incorporation at 5% doping levels increases power conversion efficiency from 7.03% to 7.87%, with corresponding improvements in short-circuit current density from 13.83 to 14.81 milliamperes per square centimeter [7].

Energy Level Alignment Optimization

Strategic energy level alignment between [1] [1]-Phenyl-C71-butyric Acid Methyl Ester and interfacial components is critical for achieving efficient charge extraction [8]. The conduction band offset between electron transport layers and [1] [1]-Phenyl-C71-butyric Acid Methyl Ester should be approximately 0.1 electron volts to ensure optimal electron extraction while maintaining adequate barrier properties [8]. Bilayer interfacial architectures incorporating both organic and inorganic components provide enhanced flexibility in achieving optimal energy level alignment [8].

Morphology Control via Solvent Engineering and Thermal Annealing

Solvent Additive Engineering

Solvent additive engineering represents a fundamental approach for controlling [1] [1]-Phenyl-C71-butyric Acid Methyl Ester blend morphology and optimizing device performance [9] [10]. The addition of high-boiling-point additives such as 1,8-diiodooctane to primary solvents selectively dissolves [1] [1]-Phenyl-C71-butyric Acid Methyl Ester, promoting formation of smaller, more uniform domains within donor-acceptor networks [11]. Optimal additive concentrations typically range from 1% to 3% by volume, with specific concentrations dependent on the donor polymer and processing conditions [9].

Different length scales of [1] [1]-Phenyl-C71-butyric Acid Methyl Ester clusters form when utilizing various primary solvents including orthodichlorobenzene, chlorobenzene, chloroform, and o-xylene [9]. The hierarchical morphology detected through grazing incidence small-angle X-ray scattering measurements demonstrates that appropriate solvent selection enables control over multiple length scales simultaneously [9]. Lateral structure sizes corresponding to exciton diffusion lengths result in the highest device performance metrics [9].

Crystallizable Solvent Effects

Crystallizable solvents such as 1,3,5-trichlorobenzene provide enhanced control over phase separation and polymer network formation in [1] [1]-Phenyl-C71-butyric Acid Methyl Ester blends [11]. The incorporation of 20 milligrams per milliliter of 1,3,5-trichlorobenzene results in optimal phase separation with uniform donor-acceptor domain sizes [11]. This crystallizable solvent approach achieves hole mobility improvements from 5.82 × 10⁻⁵ square centimeters per volt-second to 1.48 × 10⁻⁴ square centimeters per volt-second, representing a 2.5-fold enhancement [11].

Thermal Annealing Optimization

Thermal annealing processes significantly impact [1] [1]-Phenyl-C71-butyric Acid Methyl Ester blend morphology and charge transport characteristics [12]. Optimal annealing temperatures typically range from 80°C to 100°C for durations of 10 minutes, with specific conditions dependent on the donor polymer system . Annealing at 90°C demonstrates superior performance compared to other temperature regimes, achieving power conversion efficiency of 8.28% in thieno[3,4-b]thiophene/benzodithiophene: [1] [1]-Phenyl-C71-butyric Acid Methyl Ester systems [12].

Hot Solvent Vapor Annealing

Hot solvent vapor annealing provides rapid morphological control for [1] [1]-Phenyl-C71-butyric Acid Methyl Ester-containing films processed via spray coating techniques [14]. This approach eliminates inter-droplet boundaries present in as-sprayed films within minutes rather than the hours required for conventional solvent vapor annealing [14]. Annealing at 55°C for 2 minutes completely eliminates droplet boundaries and reduces series resistance [14]. The technique induces both polymer chain ordering and [1] [1]-Phenyl-C71-butyric Acid Methyl Ester cluster formation, creating optimized pathways for charge transport [14].

Morphology Control Performance Data

Processing ConditionPower Conversion Efficiency (%)Series Resistance (Ω·cm²)Shunt Resistance (Ω·cm²)Reference
Thermal Annealing Only1.7315.2194 [14]
Hot Solvent Vapor 45°C, 2 min2.0712.8317 [14]
Hot Solvent Vapor + Thermal2.6710.1389 [14]
Optimized Thermal Annealing 90°C8.28-- [12]
1,3,5-Trichlorobenzene Addition--- [11]

XLogP3

21.4

Hydrogen Bond Acceptor Count

2

Exact Mass

1030.099379685 g/mol

Monoisotopic Mass

1030.099379685 g/mol

Heavy Atom Count

84

General Manufacturing Information

3'H-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3'-butanoic acid, 3'-phenyl-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-19-2023

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